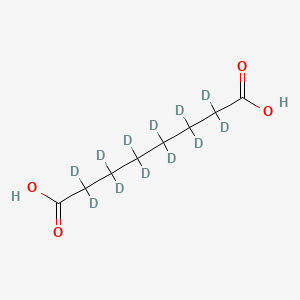
1,8-Octanedioic-D12 acid
Overview
Description
It is a dicarboxylic acid with the molecular formula C8H2D12O4 and a molecular weight of 186.27 g/mol . This compound is characterized by the presence of two carboxyl groups (-COOH) at each end of an eight-carbon chain, with deuterium atoms replacing the hydrogen atoms. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Octanedioic-D12 acid can be synthesized through several methods. One common approach involves the deuteration of octanedioic acid using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration. Another method involves the use of deuterated reagents in the synthesis of octanedioic acid from smaller deuterated precursors .
Industrial Production Methods
Industrial production of this compound often involves the large-scale deuteration of octanedioic acid. This process requires specialized equipment to handle deuterium gas safely and efficiently. The reaction conditions are optimized to maximize yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,8-Octanedioic-D12 acid undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to primary alcohols.
Substitution: The hydrogen atoms in the carboxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1,8-Octanedioic-D12 acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for studying reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of dicarboxylic acids.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Mechanism of Action
The mechanism of action of 1,8-Octanedioic-D12 acid involves its interaction with various molecular targets and pathways. In metabolic studies, it is used to trace the biochemical pathways of dicarboxylic acids, providing insights into their role in cellular metabolism. The deuterium labeling allows for precise tracking of the compound through different metabolic processes, enabling researchers to study its effects on enzyme activity and metabolic flux .
Comparison with Similar Compounds
1,8-Octanedioic-D12 acid can be compared with other similar dicarboxylic acids, such as:
1,6-Hexanedicarboxylic acid: A shorter-chain dicarboxylic acid with similar chemical properties but different applications.
1,10-Decanedioic acid: A longer-chain dicarboxylic acid with distinct physical and chemical properties.
1,12-Dodecanedioic acid: Another longer-chain dicarboxylic acid used in different industrial applications.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable for isotopic labeling studies and precise analytical applications.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuteriooctanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/i1D2,2D2,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFQFVWCELRYAO-LBTWDOQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
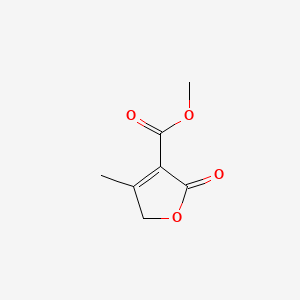

![7-Nitro-[1,3]dioxolo[4,5-G]quinolin-6-OL](/img/structure/B573863.png)
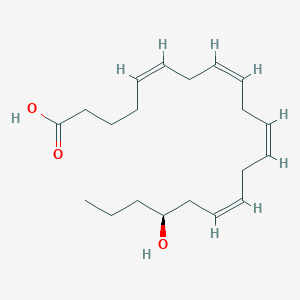
![N-[3-(dipropylamino)phenyl]methanesulfonamide](/img/structure/B573866.png)

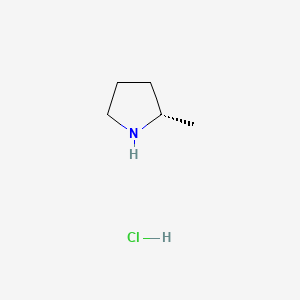
![6-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573871.png)
![4-[[4-[4-[[4-(dimethylamino)phenyl]diazenyl]-3-methylnaphthalen-1-yl]-2-methylnaphthalen-1-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B573872.png)


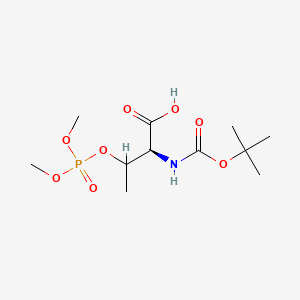
![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N-{4-[4,4-bis(4-methylphenyl)buta-1,3-dien-1-yl]phenyl}-N-(4-methoxyphenyl)aniline](/img/structure/B573883.png)
